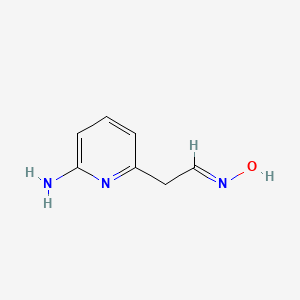
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime involves synthetic routes that typically include the reaction of 6-aminopyridine with acetaldehyde oxime under specific conditions . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but it is known that the compound is synthesized for research purposes .
化学反应分析
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products.
作用机制
The mechanism of action of (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not extensively detailed in the available literature, but it is known that the compound exerts its effects through its chemical structure and reactivity .
相似化合物的比较
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime can be compared with other similar compounds, such as:
- (1E)-(6-aminopyridin-2-yl)acetone oxime
- (1E)-(6-aminopyridin-2-yl)acetaldehyde hydrazone
These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific applications and reactivity in scientific research .
生物活性
(1E)-(6-Aminopyridin-2-yl)acetaldehyde oxime, with the molecular formula C₇H₉N₃O and CAS number 933624-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.17 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group and an oxime functional group, which contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that oxime derivatives, including this compound, exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds with oxime functionalities have shown effectiveness against various bacterial strains.
- Anticancer Properties : Oximes have been identified as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that oximes can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : It has been reported that oxime compounds can inhibit multiple kinases, including PI3K and CDKs, which are crucial in cell proliferation and survival pathways .
- Acetylcholinesterase Reactivation : Like other oximes, this compound may act as a reactivator for acetylcholinesterase, which is significant in the context of nerve agent exposure and certain neurodegenerative diseases .
- Radical Scavenging : Some studies highlight the antioxidant properties of oximes, suggesting they can scavenge free radicals, thus protecting cells from oxidative stress .
Anticancer Activity
A study investigated the anticancer effects of various oxime derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 0.1 |
| A549 (Lung) | 0.5 |
| HL60 (Leukemia) | 0.25 |
This data underscores the compound's potential as a lead structure for developing new anticancer therapies.
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its viability as an alternative antimicrobial agent.
Anti-inflammatory Research
Research focusing on the anti-inflammatory properties of oximes has shown that this compound can significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
属性
CAS 编号 |
933624-28-3 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
(NZ)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5- |
InChI 键 |
HWGIAWUEOPPQSC-UITAMQMPSA-N |
SMILES |
C1=CC(=NC(=C1)N)CC=NO |
手性 SMILES |
C1=CC(=NC(=C1)N)C/C=N\O |
规范 SMILES |
C1=CC(=NC(=C1)N)CC=NO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















